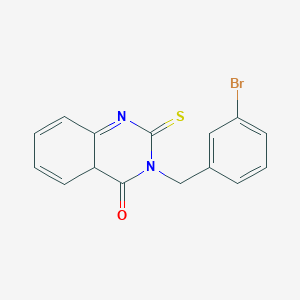

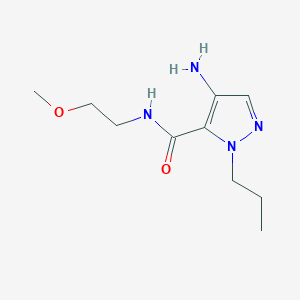

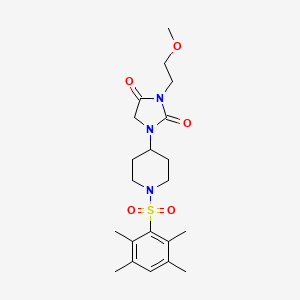

![molecular formula C17H23N3O6 B2728435 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid CAS No. 1232783-25-3](/img/structure/B2728435.png)

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “4- (1- (tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” and “1-Boc-4- (4-Carboxyphenyl) Piperidine” among others .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 305.369 Da and the monoisotopic mass is 305.162720 Da .Scientific Research Applications

Molecular Synthesis and Characterization

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid plays a crucial role in the synthesis of complex organic compounds. For instance, McMurry et al. (1992) described a method for synthesizing bifunctional tetraaza macrocycles, highlighting the compound's utility in creating poly(amino carboxylate) chelating agents crucial for biomedical applications (McMurry, Brechbiel, Kumar, & Gansow, 1992). Similarly, Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group, demonstrating its application in cyclic detection of ClO(-)/AA in aqueous solution and living cells (Wang, Ni, & Shao, 2016).

Molecular Assembly and Hydrogen Bonding

Studies on molecular assembly and hydrogen bonding highlight the structural significance of 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid derivatives. Smith and Wermuth (2010) investigated the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, demonstrating the compound's utility in forming hydrogen-bonded structures with potential applications in crystal engineering and drug design (Smith & Wermuth, 2010).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the compound has been utilized in the synthesis of novel bioactive molecules. Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, showcasing the compound's potential in creating pharmacologically relevant molecules (Maftei et al., 2013).

Supramolecular Chemistry

The ability of 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid derivatives to engage in supramolecular interactions has been explored in various studies. For example, Sahoo, Sankolli, Lee, Raghavan, & Dastidar (2012) discussed the creation of a non-polymeric supramolecular gel with remarkable load-bearing, moldable, and self-healing properties, emphasizing the compound's versatility in supramolecular chemistry applications (Sahoo et al., 2012).

properties

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-8-6-12(7-9-19)18-13-5-4-11(15(21)22)10-14(13)20(24)25/h4-5,10,12,18H,6-9H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJNSVCRRUWXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

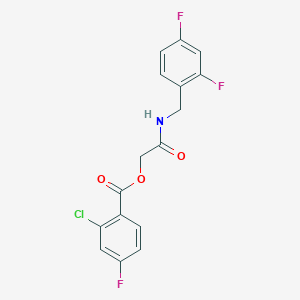

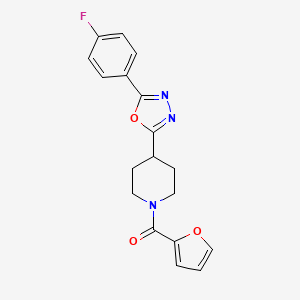

![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)

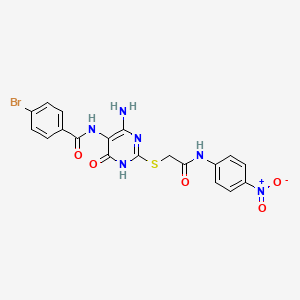

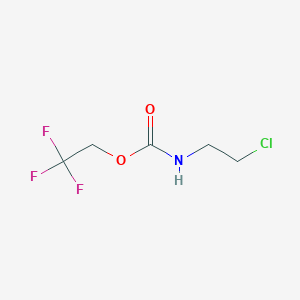

![2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2728361.png)

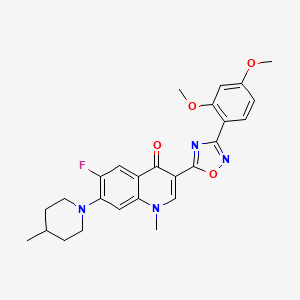

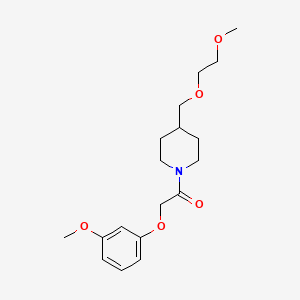

![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)

![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)